molecular formula C22H20FNO3 B11391511 N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11391511
M. Wt: 365.4 g/mol
InChI Key: MUVHWBSFFCOGOB-UHFFFAOYSA-N
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Description

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE is a complex organic compound that features a benzamide core substituted with fluorophenyl, furan, and propenyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the fluorophenyl and furan groups through nucleophilic substitution reactions. The final step involves the addition of the propenyloxy group via an etherification reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application, but often involve inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE
  • N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE

Uniqueness

The uniqueness of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)BENZAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and bioavailability compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C22H20FNO3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C22H20FNO3/c1-2-13-26-19-11-9-17(10-12-19)22(25)24(16-20-7-5-14-27-20)15-18-6-3-4-8-21(18)23/h2-12,14H,1,13,15-16H2

InChI Key

MUVHWBSFFCOGOB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

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